![molecular formula C10H23NOSi B14185121 (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine CAS No. 917773-68-3](/img/structure/B14185121.png)
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically active molecules and pharmaceuticals . The trimethylsilyl group is often used in organic synthesis to protect hydroxyl groups due to its stability and ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine typically involves the protection of a hydroxyl group with a trimethylsilyl group. One common method is to start with a chiral proline derivative, introduce a protective group, and then perform the necessary functionalization to obtain the desired compound . The reaction conditions often involve the use of chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine to facilitate the silylation process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group, reverting the compound to its hydroxyl form.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
科学的研究の応用
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its biological activity, influencing how the compound interacts with enantioselective proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of the trimethylsilyl group.
Pyrrolidine-2,5-dione: Another derivative with two ketone groups, often used in medicinal chemistry.
Uniqueness
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine is unique due to the presence of the trimethylsilyl group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
CAS番号 |
917773-68-3 |
|---|---|
分子式 |
C10H23NOSi |
分子量 |
201.38 g/mol |
IUPAC名 |
trimethyl-[2-[(2S)-pyrrolidin-2-yl]propan-2-yloxy]silane |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 |
InChIキー |
DSDXFYLHHGULCR-VIFPVBQESA-N |
異性体SMILES |
CC(C)([C@@H]1CCCN1)O[Si](C)(C)C |
正規SMILES |
CC(C)(C1CCCN1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


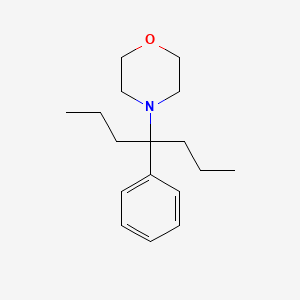
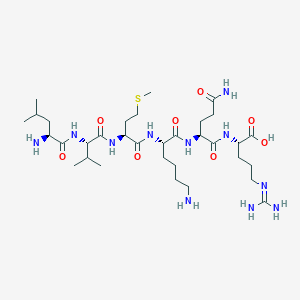
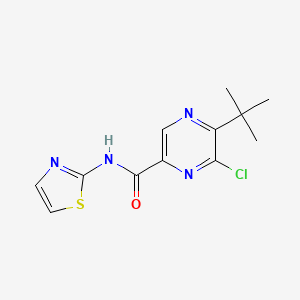
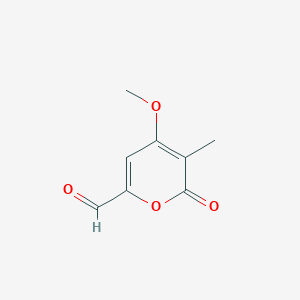
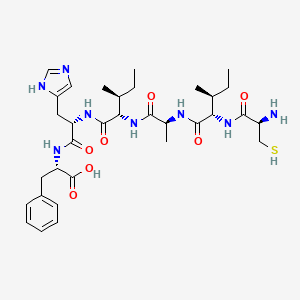
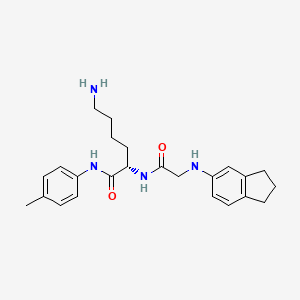
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
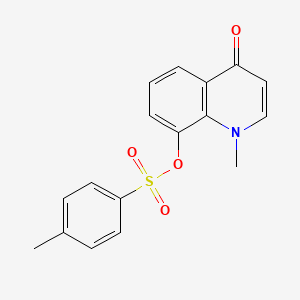
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
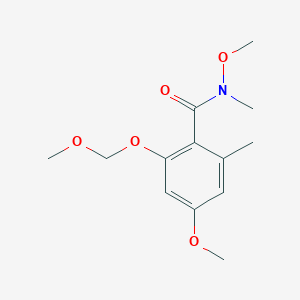

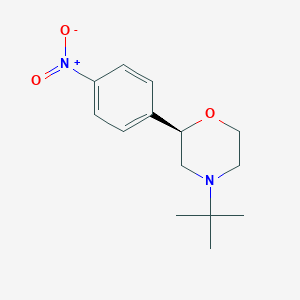
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
